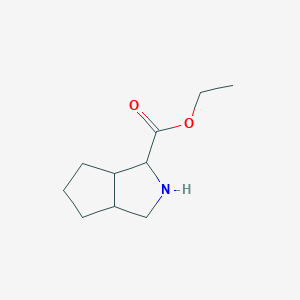

Octahydro-, ethyl ester, (1S,3AR,6AS)-

Description

Context and Significance of Stereodefined Cyclic Esters in Chemical Research

Stereodefined cyclic esters, often referred to as chiral lactones, are a pivotal class of molecules in chemical research, primarily due to their prevalence in natural products and their utility as versatile building blocks in asymmetric synthesis. nih.govnih.gov The precise three-dimensional arrangement of atoms in these molecules is crucial, as it often dictates their biological activity and chemical reactivity. mdpi.com The conformational rigidity inherent in cyclic structures, combined with the presence of one or more stereocenters, allows for a high degree of stereocontrol in subsequent chemical transformations. lu.lv

In drug discovery, the use of stereochemically pure compounds is paramount, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. mdpi.com Stereodefined cyclic esters serve as valuable synthons for the construction of complex molecular architectures found in a wide array of bioactive compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. nih.govnih.gov The development of synthetic methodologies that afford enantiomerically pure cyclic esters is an active area of research, with techniques such as asymmetric catalysis and the use of chiral auxiliaries being at the forefront of these efforts.

Historical Overview of Octahydrocyclopenta[c]pyrrole (B1584311) Derivatives in Academic Studies

The octahydrocyclopenta[c]pyrrole scaffold, a bicyclic system comprising a fused cyclopentane (B165970) and pyrrolidine (B122466) ring, has emerged as a significant structural motif in medicinal chemistry. researchgate.net The pyrrolidine ring itself is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its ability to introduce a three-dimensional character to a molecule, which can enhance its interaction with biological targets. nih.govresearchgate.net

Historically, the academic interest in bicyclic pyrrolidine derivatives, such as the octahydrocyclopenta[c]pyrrole core, has grown in tandem with the increasing demand for conformationally constrained amino acid analogs in peptide and drug design. nih.govnih.gov Early research focused on the fundamental synthesis of these bicyclic systems, often involving multi-step sequences. google.com More recent studies have shifted towards the development of more efficient and stereoselective synthetic routes, driven by the discovery of their utility as key intermediates in the synthesis of complex therapeutic agents. nih.govnih.gov A notable application that has spurred significant academic and industrial research is the use of octahydrocyclopenta[c]pyrrole derivatives as crucial building blocks for hepatitis C virus (HCV) protease inhibitors, such as Telaprevir. chemicalbook.com This has led to a deeper exploration of the structure-activity relationships of these compounds and the development of a diverse range of substituted analogs.

Structural Elucidation and Stereochemical Importance of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylate, Ethyl Ester

The specific stereoisomer, ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate, possesses a defined three-dimensional structure that is critical to its function as a chiral building block. The designation (1S,3aR,6aS) refers to the specific configuration of the three stereocenters within the bicyclic framework.

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific NMR and X-ray crystallographic data for the title compound are not widely available in public databases, the analysis of related structures provides a clear understanding of its key features. researchgate.netuobasrah.edu.iq 1H and 13C NMR spectroscopy would be instrumental in confirming the connectivity of the atoms and the local environment of each proton and carbon. uobasrah.edu.iq The relative stereochemistry of the protons on the bicyclic ring system can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

The absolute stereochemistry is typically established through synthesis from a chiral starting material of known configuration or by X-ray crystallography of a suitable crystalline derivative. The stereochemical integrity of the (1S,3aR,6aS) configuration is of paramount importance for its application in the synthesis of larger, more complex molecules. Any deviation from this specific stereochemistry would result in the formation of an incorrect diastereomer of the final product, which could have significantly different or even detrimental biological activity. This underscores the critical role that stereocontrol plays in the synthesis and application of this valuable chemical entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZUEHILBXRWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCCC2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octahydro , Ethyl Ester, 1s,3ar,6as

Total Synthesis Approaches to the Octahydrocyclopenta[c]pyrrole (B1584311) Core

The construction of the fused bicyclic octahydrocyclopenta[c]pyrrole system is a significant synthetic challenge, requiring precise control over multiple stereocenters.

Development of Stereoselective Routes to the (1S,3aR,6aS) Configuration

Achieving the specific (1S,3aR,6aS) stereochemistry is paramount. Synthetic routes are often designed to set these stereocenters with high fidelity. A primary strategy involves the stereoselective reduction of a prochiral precursor. For instance, the synthesis can begin with the formation of the core octahydrocyclopenta[c]pyrrole ring system, followed by resolution or, more efficiently, by an asymmetric synthesis that establishes the desired chirality from the outset.

One documented pathway involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com While this method efficiently produces the core scaffold, it typically yields a mixture of cis and trans isomers. google.comgoogle.com To achieve the specific (1S,3aR,6aS) configuration, this process would require either a subsequent resolution step or the use of a chiral catalyst to guide the hydrogenation stereoselectively.

A more direct approach starts with the corresponding carboxylic acid, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid. nih.govnih.gov The final esterification step, reacting the acid with ethanol (B145695), is a straightforward transformation that preserves the already established stereochemistry. The key, therefore, lies in the enantioselective synthesis of this acid precursor. This is often achieved through methods like the asymmetric reduction of a cyclic imide precursor, such as a cyclopentimide compound, using a chiral reducing agent or catalyst. google.com

Table 1: Stereoselective Synthesis Parameters

| Precursor Type | Key Transformation | Potential Chiral Influence | Resulting Scaffold |

|---|---|---|---|

| Cyclopentimide derivative | Asymmetric Reduction | Chiral borane (B79455) reagents or catalyst | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole |

| 1,2-Dicyanocyclo-1-pentene | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole |

| (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | Esterification | None required (preserves existing stereochemistry) | Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate |

Convergent and Divergent Synthetic Strategies for Efficiency

Both convergent and divergent strategies are employed to maximize efficiency in synthesizing derivatives of the octahydrocyclopenta[c]pyrrole core.

Divergent Synthesis: A divergent strategy is more common for creating a library of related compounds from a central intermediate. In this context, the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole core serves as the branch point. The synthesis of the target ethyl ester from its corresponding carboxylic acid is a simple example. A divergent approach would use the common acid precursor and react it with a variety of different alcohols to generate a library of esters, each with potentially different properties. This allows for the rapid exploration of structure-activity relationships. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Application to Target Compound | Advantages |

|---|---|---|---|

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Coupling of a chiral cyclopentane (B165970) piece with a pyrrolidine (B122466) fragment. | Higher overall yield for long sequences, modularity. |

| Divergent | Synthesis of a common core intermediate followed by varied functionalization. | Using (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid to create various esters or amides. | Efficient for generating libraries of related compounds, rapid SAR studies. |

Application of Asymmetric Catalysis in Key Steps

Asymmetric catalysis is essential for establishing the three contiguous stereocenters in the molecule with high enantiomeric excess. The most critical application is in the formation of the chiral core itself. Asymmetric hydrogenation of unsaturated precursors is a powerful tool. For example, the reduction of a suitable cyclic enamine or imine intermediate using a transition metal catalyst (like rhodium or iridium) complexed with a chiral phosphine (B1218219) ligand can set the stereocenters in a single, highly selective step.

Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. Chiral amines or Brønsted acids can catalyze key bond-forming reactions, such as Michael additions or cycloadditions, that build the bicyclic scaffold stereoselectively.

Novel Reaction Development for Functionalization

Once the core (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole scaffold is synthesized, further functionalization can introduce additional complexity and tailor the molecule for specific applications.

Chemo- and Regioselective Transformations of the Octahydro Scaffold

The octahydrocyclopenta[c]pyrrole scaffold possesses several sites for potential functionalization, including the secondary amine and multiple C-H bonds on the carbocyclic ring. The challenge lies in achieving selectivity.

Chemoselectivity: This involves differentiating between reactive sites, such as N-functionalization versus C-functionalization. The secondary amine is the most nucleophilic and basic site, readily undergoing reactions like acylation, alkylation, or arylation. To functionalize a C-H bond, the amine must typically be protected first with a suitable group (e.g., Boc, Cbz) to temper its reactivity.

Regioselectivity: This involves targeting a specific C-H bond among many similar ones. Directed metalation, where a functional group on the molecule directs a strong base (like an organolithium or magnesium amide base) to deprotonate a specific adjacent C-H bond, is a powerful strategy. nih.gov For instance, the ester group could potentially direct metalation to the C-H bond at the bridgehead position, allowing for the introduction of an electrophile at that site. The choice of base can be critical in controlling which regioisomer is formed. rsc.org

Table 3: Potential Selective Reactions on the Octahydrocyclopenta[c]pyrrole Scaffold

| Reaction Type | Target Site | Controlling Factor | Potential Outcome |

|---|---|---|---|

| N-Alkylation/Acylation | Pyrrolidine Nitrogen | Chemoselectivity (inherent nucleophilicity) | Introduction of substituents on the nitrogen atom. |

| Directed ortho-Metalation | Bridgehead C-H (adjacent to ester) | Regioselectivity (directing group effect) | Functionalization at the C-6a position. |

| C-H Activation | Various C-H bonds on the cyclopentane ring | Regioselectivity (catalyst control) | Introduction of aryl or alkyl groups at specific carbons. |

Cascade and Domino Reactions for Complex Architecture Construction

Cascade (or domino) reactions, where multiple bond-forming events occur sequentially in a single pot, are highly efficient for rapidly building molecular complexity. The target molecule, ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate, is an excellent starting point for such processes.

The secondary amine can act as an intramolecular nucleophile to trigger a cascade. For example, if the ethyl ester were converted to a derivative containing a tethered electrophile, the amine could initiate a cyclization cascade to form a more complex, polycyclic system.

Alternatively, organocatalytic methods can be used to engage the molecule in intermolecular cascades. For instance, the secondary amine could be used as a catalyst itself or as a handle to attach the molecule to a larger assembly. Strategies involving trienamine activation or other aminocatalytic cycles could be employed to fuse additional rings onto the existing scaffold, leading to novel and diverse molecular architectures from a common chiral building block. mdpi.comresearchgate.net This approach is a hallmark of diversity-oriented synthesis, aiming to create complex structures efficiently. nih.gov

Sustainable Synthesis and Process Chemistry

The growing emphasis on environmentally benign manufacturing processes in the pharmaceutical industry has spurred the development of sustainable synthetic methods for key intermediates. For Octahydro-, ethyl ester, (1S,3aR,6aS)-, this has translated into the exploration of greener reaction conditions and more efficient synthetic pathways.

Exploration of Green Solvents and Catalytic Systems

The choice of solvents and catalysts plays a pivotal role in the environmental footprint of a chemical process. Traditional syntheses often rely on hazardous organic solvents and stoichiometric reagents, leading to significant waste generation. Modern approaches, however, are increasingly shifting towards the use of greener alternatives.

Research into the synthesis of related bicyclic pyrrolidine derivatives has highlighted the potential of various green solvents and advanced catalytic systems. A notable development is the use of enzyme-catalyzed reactions. For instance, the enzymatic synthesis of pyrrole (B145914) esters using lipases such as Novozym 435 has been reported to proceed with high efficiency. Current time information in Jakarta, ID.lookchem.com These biocatalytic methods offer the advantages of mild reaction conditions, high selectivity, and the use of environmentally friendly solvents like n-hexane. Current time information in Jakarta, ID. The efficiency of such enzymatic reactions is often influenced by various parameters, as detailed in the table below.

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Lipase Type | Novozym 435 | High conversion rates | Current time information in Jakarta, ID.lookchem.com |

| Solvent | n-Hexane | Effective medium for the reaction | Current time information in Jakarta, ID. |

| Molecular Sieves | Addition of 1.0 g | Increased conversion from 22% to 61% | Current time information in Jakarta, ID. |

| Reaction Time | Time-dependent, optimization required | Yield increases with time up to an optimal point | Current time information in Jakarta, ID. |

In addition to enzymatic methods, solvent-free and catalyst-free approaches for the synthesis of related bicyclic systems have been explored. osi.lv These methods, often involving thermal condensation, represent a significant step towards minimizing solvent waste and simplifying purification processes.

For the synthesis of the core bicyclic structure of ramipril (B1678797) intermediates, of which Octahydro-, ethyl ester, (1S,3aR,6aS)- is a key example, various catalytic systems have been investigated to improve efficiency and reduce environmental impact. An environmentally benign process for the esterification of the parent carboxylic acid has been developed using boric acid as a catalyst. This method is noted for being cost-effective and having a lower environmental impact compared to traditional methods.

Furthermore, a Chinese patent discloses a synthesis method for a key ramipril intermediate that avoids heavy metal pollution and the use of chlorinated reagents. google.com This process utilizes catalysts such as L-proline and various sulfonic acids in solvents like toluene, highlighting a move towards less hazardous chemical inputs. google.com The use of organocatalysts like L-proline is a particularly promising green strategy due to their low toxicity and biodegradability.

Atom-Economical and Waste-Minimizing Synthetic Pathways

For the synthesis of Octahydro-, ethyl ester, (1S,3aR,6aS)- and related bicyclic pyrrolidines, several strategies have been employed to enhance atom economy. One of the most effective approaches is the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov This reduces the number of steps, minimizes the need for purification of intermediates, and consequently decreases solvent usage and waste generation.

A notable example of an atom-economical approach is the [3+2] cycloaddition reaction between a non-stabilized azomethine ylide and an endocyclic electron-deficient alkene to form the bicyclic pyrrolidine core. lookchem.comnih.gov This type of reaction is highly efficient as it constructs the complex bicyclic framework in a single step with high stereocontrol. The development of solvent-free conditions for such cycloadditions further enhances their green credentials. nih.gov

Another strategy to improve atom economy and reduce waste is the enantiomer-specific synthesis of the target molecule. Many traditional syntheses produce a racemic mixture of enantiomers, requiring a resolution step that discards at least 50% of the material as the unwanted enantiomer. epo.org The development of stereoselective syntheses, for example, through the use of chiral catalysts or auxiliaries, ensures that only the desired enantiomer is produced, thus maximizing atom economy and eliminating the waste associated with the unwanted isomer. google.com

The table below provides a conceptual comparison of different synthetic strategies in terms of their potential for atom economy and waste minimization.

| Synthetic Strategy | Potential for High Atom Economy | Potential for Waste Minimization | Key Features |

|---|---|---|---|

| Linear Synthesis with Resolution | Low | Low | Generates at least 50% waste from unwanted enantiomer. epo.org |

| Stereoselective Synthesis | High | High | Avoids resolution steps, directly produces the desired enantiomer. google.com |

| Cascade Reactions | Very High | Very High | Multiple bond formations in a single step, reduces intermediate purification. nih.gov |

| [3+2] Cycloaddition | High | High | Convergent approach to the bicyclic core. lookchem.comnih.gov |

Process chemistry innovations also play a crucial role in minimizing waste. A patent for the preparation of ramipril highlights a process with "less three wastes" (solid, liquid, and gaseous wastes), indicating a conscious effort in industrial settings to design more sustainable manufacturing routes. google.com This includes optimizing reaction conditions, recycling solvents, and utilizing catalysts that can be easily recovered and reused.

Chemical Modifications and Analog Design of Octahydro , Ethyl Ester, 1s,3ar,6as

Derivatization Strategies at the Ethyl Ester Moiety

The ethyl ester group of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate serves as a primary site for chemical modification. These modifications are often aimed at modulating the compound's polarity, metabolic stability, and interaction with biological targets. nih.gov

Hydrolysis and Amide Formation: The most straightforward derivatization involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid. This carboxylic acid is a versatile intermediate that can be coupled with a wide range of amines to form amide analogs. mdpi.com This strategy is fundamental in the synthesis of peptide-like molecules and was a key step in the development of Telaprevir, where the carboxylic acid is coupled with other amino acid derivatives. nih.govresearchgate.net The conversion to amides can significantly alter the hydrogen bonding capacity and metabolic stability of the molecule compared to the parent ester. u-tokyo.ac.jp

Bioisosteric Replacement: The ethyl ester can be replaced with various bioisosteric groups to fine-tune the compound's properties. nih.gov Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. sci-hub.se Common bioisosteric replacements for esters include:

Other Esters: Changing the alcohol portion of the ester (e.g., methyl, tert-butyl) can modulate steric hindrance and susceptibility to esterase-mediated hydrolysis.

Amides: As mentioned, amides are common replacements that can improve metabolic stability. u-tokyo.ac.jp

Heterocycles: Five-membered heterocycles such as oxadiazoles, triazoles, and oxazoles can mimic the geometry and electronic properties of the ester group while offering enhanced metabolic stability. nih.gov For example, a 1,3,4-oxadiazole (B1194373) can serve as a metabolically stable replacement for an ester, potentially improving the pharmacokinetic profile of a drug candidate.

The following table summarizes some potential bioisosteric replacements for the ethyl ester moiety and their rationale:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Ethyl Ester | Primary Amide | Increased metabolic stability, altered hydrogen bonding |

| Ethyl Ester | N-substituted Amide | Modulated polarity and steric bulk, improved stability |

| Ethyl Ester | 1,3,4-Oxadiazole | Enhanced metabolic stability, similar electronic profile |

| Ethyl Ester | 1,2,4-Triazole | Increased metabolic stability, different hydrogen bonding pattern |

| Ethyl Ester | Tetrazole | Acts as a non-classical bioisostere for a carboxylic acid (after hydrolysis of the ester), offering different pKa and spatial arrangement |

Modifications of the Octahydrocyclopenta[c]pyrrole (B1584311) Ring System for Structural Diversity

The octahydrocyclopenta[c]pyrrole ring system provides a rigid, three-dimensional scaffold that is advantageous in drug design for its ability to confer conformational restriction. acs.org Modifications to this bicyclic system can lead to significant changes in biological activity and selectivity by altering its shape and substituent positioning.

Substitution on the Bicyclic Rings: Introduction of substituents on the cyclopentane (B165970) or pyrrolidine (B122466) rings can be explored to probe interactions with biological targets. Synthetic routes to substituted pyrrole (B145914) and pyrrolidine derivatives often involve multi-component reactions or cycloaddition strategies. uctm.edunih.gov For instance, functional groups could be introduced at various positions on the octahydrocyclopenta[c]pyrrole core to enhance binding affinity or block metabolic sites.

Ring System Analogs: The entire bicyclic system can be considered a bioisostere itself and can be replaced with other bicyclic or spirocyclic structures to explore different regions of chemical space. orientjchem.org For example, replacing the [3.3.0] bicyclic system with a spirocyclic system could lead to novel analogs with different spatial arrangements of functional groups. The synthesis of spirocyclic pyrrolidine derivatives has been described in the literature, offering a pathway to such analogs. mdpi.com

The table below outlines potential modifications to the octahydrocyclopenta[c]pyrrole ring system:

| Modification Strategy | Example of Resulting Structure | Potential Impact |

| Substitution on Cyclopentane Ring | Introduction of a methyl or hydroxyl group | Probing new binding interactions, altering lipophilicity |

| Substitution on Pyrrolidine Ring | N-acylation or N-alkylation | Modulating basicity and steric hindrance |

| Ring Size Variation | Expansion to an octahydrocycloh-exa[c]pyrrole | Altering the overall geometry and flexibility |

| Replacement with Spirocyclic System | Spiro[3.4]octane-pyrrolidine derivative | Introducing a different 3D conformation |

Stereochemical Investigations and Epimerization Studies

The stereochemistry of (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate is critical for its biological activity, as is common for chiral building blocks in drug development. The specific arrangement of the three chiral centers dictates the three-dimensional shape of the molecule and its ability to interact with chiral biological targets like enzymes and receptors.

Stereoselective Synthesis: The synthesis of this compound and its analogs with high stereochemical purity is a key challenge. Stereoselective syntheses of substituted pyrrolidines have been achieved through methods like the catalytic hydrogenation of highly substituted pyrroles, where existing stereocenters direct the formation of new ones with high diastereoselectivity. chemicalbook.com Biocatalysis, using enzymes such as monoamine oxidases, has also been employed for the asymmetric synthesis of key intermediates for compounds like Telaprevir, ensuring the correct stereochemistry. researchgate.net

Epimerization Studies: Epimerization, the change in configuration at one of several chiral centers in a molecule, can be a concern for compounds with multiple stereocenters, especially during synthesis or under physiological conditions. While specific epimerization studies on (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate are not extensively reported in the reviewed literature, understanding the stability of the chiral centers is crucial. The stereochemical integrity of the octahydrocyclopenta[c]pyrrole core is generally considered stable under normal conditions. However, the potential for epimerization at the carbon bearing the ester group (C1) could be investigated under basic or acidic conditions, which are sometimes employed during synthesis or for prodrug activation. Such studies would be essential to ensure that the desired stereoisomer is maintained throughout the drug development process.

Rational Design of Precursors and Mechanistic Prodrugs

The development of precursors and prodrugs is a common strategy to improve the pharmaceutical properties of a drug candidate. nih.govresearchgate.net For a compound like (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate, which serves as an intermediate, the design of precursors focuses on efficient and scalable synthesis. The design of prodrugs, on the other hand, would involve modifying a biologically active analog to enhance properties like solubility, permeability, or targeted delivery. researchgate.net

Rational Design of Precursors: The synthesis of the octahydrocyclopenta[c]pyrrole core has been approached through various routes, including the reduction of a cyclopentimide compound. The choice of precursors is often dictated by the desire for a convergent and atom-economic synthesis. For instance, multicomponent reactions have been utilized in the synthesis of Telaprevir to efficiently assemble complex structures from simpler precursors. researchgate.netrsc.org

Mechanistic Prodrugs: A mechanistic prodrug is designed to be activated by a specific physiological or pathological condition. Given that analogs of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate have been investigated as HCV protease inhibitors, a prodrug strategy could be designed to release the active drug in the liver, the primary site of HCV replication.

One potential prodrug strategy involves creating a bipartite prodrug where a promoiety is directly attached to the active molecule. orientjchem.org For an active analog derived from the octahydrocyclopenta[c]pyrrole scaffold, the secondary amine in the pyrrolidine ring could be a point of attachment for a promoiety. For example, an N-acyl or N-oxycarbonyl derivative could be designed to be cleaved by liver-specific enzymes.

Another approach is the design of bioprecursor prodrugs, which are metabolically activated to the active form. orientjchem.org An analog could be designed that undergoes oxidation or reduction in the liver to yield the active inhibitor.

The following table presents hypothetical prodrug strategies for an active analog derived from the target compound:

| Prodrug Type | Moiety to be Modified | Proposed Promoety | Activation Mechanism |

| Carrier-linked Prodrug | Secondary Amine | N-acyloxyalkoxycarbonyl | Esterase-mediated cleavage |

| Carrier-linked Prodrug | Carboxylic Acid (from hydrolysis of ester) | Amino acid ester | Peptidase-mediated cleavage |

| Bioprecursor Prodrug | Ring Carbon | Introduction of a group susceptible to oxidation | Cytochrome P450-mediated oxidation |

Biosynthetic Investigations of the Octahydrocyclopenta C Pyrrole Scaffold

Proposed Biogenetic Pathways for Related Cyclic Amino Acid Derivatives

The biosynthesis of the octahydrocyclopenta[c]pyrrole (B1584311) core likely commences from a common amino acid precursor, with L-glutamate being the most probable candidate. This hypothesis is supported by the well-established biosynthetic pathways of other cyclic amino acids, including proline and the neurotoxic kainoid family (kainic acid and domoic acid), which also originate from glutamate (B1630785). nih.govpnas.orgresearchgate.netdntb.gov.uaiucc.ac.il

One proposed pathway begins with the activation of L-glutamate. In a manner analogous to proline biosynthesis, L-glutamate would first be phosphorylated by a glutamate kinase to form γ-glutamyl phosphate (B84403). researchgate.netdntb.gov.uaiucc.ac.il This intermediate is then reduced by a reductase to yield glutamate-γ-semialdehyde. This semialdehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-pyrroline-5-carboxylate.

At this juncture, the pathway likely diverges from that of simple proline biosynthesis. It is hypothesized that a subsequent cyclization event, catalyzed by a specialized cyclase enzyme, would lead to the formation of the bicyclic cyclopenta[c]pyrrole (B12898774) ring system. This key step would involve the formation of a new carbon-carbon bond between the side chain of the glutamate-derived intermediate and the pyrrolidine (B122466) ring. The precise mechanism of this cyclization is a critical area for future investigation.

An alternative, though less direct, route could involve intermediates from other metabolic pathways. For instance, a polyketide-based assembly, followed by amination and cyclization, could theoretically produce the scaffold. However, the structural similarity to proline and other glutamate-derived natural products makes the former proposed pathway more biogenetically plausible. nih.gov

The final steps in the biosynthesis of "Octahydro-, ethyl ester, (1S,3AR,6AS)-" would involve reduction of any remaining double bonds within the bicyclic scaffold to yield the saturated octahydrocyclopenta[c]pyrrole core, followed by esterification with ethanol (B145695) to produce the ethyl ester. The stereochemistry of the final product would be strictly controlled by the enzymatic catalysts at each step.

| Proposed Precursor | Key Intermediate(s) | Final Scaffold |

| L-Glutamate | γ-Glutamyl phosphate, Glutamate-γ-semialdehyde, Δ¹-Pyrroline-5-carboxylate | Octahydrocyclopenta[c]pyrrole |

Identification and Characterization of Biosynthetic Enzymes

The elucidation of the proposed biosynthetic pathway would necessitate the identification and characterization of the enzymes responsible for each catalytic step. Based on analogies with known biosynthetic pathways, several key enzyme classes are expected to be involved.

Glutamate Kinase: This enzyme would catalyze the initial activation of L-glutamate by transferring a phosphate group from ATP to the γ-carboxyl group. This is a well-characterized step in proline biosynthesis. researchgate.netdntb.gov.uaiucc.ac.il

Glutamate-γ-semialdehyde Dehydrogenase: This enzyme would be responsible for the reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde. This is also a key enzyme in the proline biosynthetic pathway.

A Hypothetical Cyclase: The formation of the bicyclic ring system from a monocyclic precursor like Δ¹-pyrroline-5-carboxylate would require a specialized cyclase. The discovery and characterization of this enzyme would be a significant breakthrough in understanding the biosynthesis of this scaffold. Its mechanism might involve a Michael addition or a similar intramolecular carbon-carbon bond-forming reaction.

Reductases: Following the formation of the bicyclic scaffold, one or more reductases would be required to saturate any double bonds present in the ring system to yield the final octahydrocyclopenta[c]pyrrole core. These enzymes would likely utilize NADPH or NADH as a cofactor.

Esterase/Acyltransferase: The final step of forming the ethyl ester would be catalyzed by an enzyme capable of transferring an ethyl group, likely from ethanol or a related donor, to the carboxyl group of the octahydrocyclopenta[c]pyrrole intermediate.

| Enzyme Class | Proposed Function in Octahydrocyclopenta[c]pyrrole Biosynthesis |

| Glutamate Kinase | Phosphorylation of L-glutamate |

| Glutamate-γ-semialdehyde Dehydrogenase | Reduction of γ-glutamyl phosphate |

| Cyclase (Hypothetical) | Formation of the bicyclic ring system |

| Reductase(s) | Saturation of the bicyclic scaffold |

| Esterase/Acyltransferase | Formation of the ethyl ester |

Isotopic Labeling and Precursor Incorporation Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and to elucidate biosynthetic pathways. researchgate.netnih.gov In the case of the octahydrocyclopenta[c]pyrrole scaffold, feeding experiments with isotopically labeled precursors would provide definitive evidence for the proposed biosynthetic route.

A typical experimental design would involve supplying a culture of the producing organism with a labeled precursor, such as ¹³C- or ¹⁵N-labeled L-glutamate. After a period of incubation, the "Octahydro-, ethyl ester, (1S,3AR,6AS)-" would be isolated and its isotopic enrichment pattern analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

If the proposed pathway is correct, the carbon and nitrogen atoms from the labeled glutamate should be incorporated into the octahydrocyclopenta[c]pyrrole scaffold in a predictable pattern. For example, feeding with [1- ¹³C]glutamate would result in the labeling of the carbon atom of the carboxyl group, while feeding with [5- ¹³C]glutamate would label the carbon atom at the bridgehead of the bicyclic system.

Furthermore, advanced techniques such as feeding with doubly labeled precursors (e.g., [¹³C₂, ¹⁵N]glutamate) can provide information about the integrity of bond linkages during the biosynthetic process. The results of these labeling studies would be instrumental in confirming the proposed biogenetic pathway and in guiding the search for the responsible biosynthetic genes and enzymes. researchgate.net

| Labeled Precursor | Expected Labeled Position in Scaffold | Analytical Technique |

| [¹⁵N]L-Glutamate | Nitrogen atom in the pyrrolidine ring | Mass Spectrometry, ¹⁵N NMR |

| [1- ¹³C]L-Glutamate | Carbonyl carbon of the ester group | ¹³C NMR |

| [5- ¹³C]L-Glutamate | Bridgehead carbon of the bicyclic system | ¹³C NMR |

Mechanistic Investigations of Biological Activity of Octahydro , Ethyl Ester, 1s,3ar,6as

Molecular Target Identification and Engagement Studies

Investigations into the direct molecular targets of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester are in the preliminary stages. However, research into structurally related compounds provides significant insights into potential biological interactions. The primary area of investigation for the octahydrocyclopenta[c]pyrrole (B1584311) scaffold has been its role as an antagonist of Retinol (B82714) Binding Protein 4 (RBP4). nih.gov

Receptor Binding and Modulation Assays in Isolated Systems

The most promising data regarding the biological activity of the octahydrocyclopenta[c]pyrrole scaffold comes from studies on Retinol Binding Protein 4 (RBP4), a transporter of retinol in the blood. Elevated levels of RBP4 have been associated with metabolic diseases. Analogs containing the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core have been synthesized and evaluated for their ability to bind to RBP4 and antagonize its function. nih.gov

A study on a series of RBP4 antagonists included compounds with the same bicyclic core as (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester. The binding affinity and functional antagonist activity of these analogs were determined using a Scintillation Proximity Assay (SPA) and a Homogeneous Time-Resolved Fluorescence (HTRF) assay, respectively. nih.gov

Table 1: RBP4 Binding and Functional Antagonist Activity of Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrole Analogs

| Compound (Core Structure) | RBP4 SPA Binding Affinity (IC₅₀, nM) | HTRF Functional Antagonist Activity (IC₅₀, nM) |

|---|---|---|

| Analog 28 ([3.3.0]-octahydrocyclopenta-[c]pyrrole) | 49 | 100 |

| Analog 33 ([3.3.0]-octahydrocyclopenta-[c]pyrrole) | 18 | 21 |

Data sourced from a study on RBP4 antagonists. nih.gov

These findings indicate that the octahydrocyclopenta[c]pyrrole core is a viable scaffold for the development of potent RBP4 antagonists.

Characterization of Protein-Ligand Interactions

Computational docking studies have been employed to understand the interaction between RBP4 and antagonists featuring the octahydrocyclopenta[c]pyrrole core. These studies reveal that the rigid bicyclic structure of the scaffold allows for optimal positioning within the hydrophobic pocket of RBP4. For instance, modeling of the antagonist '33' within the RBP4 binding site (derived from PDB ID: 3fmz) shows that specific moieties attached to the core engage in hydrogen bond interactions with key residues such as Arginine 121, Glutamine 98, and Tyrosine 90. nih.gov

Cellular Pathway Elucidation in Preclinical Models

The elucidation of cellular pathways affected by (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester is an ongoing area of research. The potential for this compound and its derivatives to act as RBP4 antagonists suggests an influence on retinol-dependent signaling pathways.

Cell-Based Functional Assays and Signaling Pathway Analysis

Specific cell-based functional assays and signaling pathway analyses for (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester are not extensively documented in publicly available literature. The focus has remained on its utility as a synthetic intermediate.

Studies on Cellular Processes in Model Systems

Research has indicated that octahydrocyclopenta[c]pyrrolo analogs have the potential to lower serum levels of RBP4 in animal models, such as mice. By antagonizing RBP4, these compounds can modulate the transport of retinol, which may have downstream effects on cellular processes, including the reduction of cytotoxic bisretinoid formation in the retinal pigment epithelium. This is particularly relevant for conditions like atrophic age-related macular degeneration and Stargardt disease. nih.gov However, specific studies detailing the impact of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester on cellular metabolism, transport, or degradation in model systems are yet to be published.

Allosteric vs. Orthosteric Binding Mechanisms

There is currently a lack of scientific evidence to determine whether ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate exerts its biological effects through allosteric or orthosteric binding to any specific molecular target. Orthosteric ligands bind to the same site as the endogenous substrate or ligand of a receptor or enzyme, while allosteric modulators bind to a different site, thereby modifying the target's activity. The exact molecular targets of this compound are still under investigation, and consequently, its binding mechanism remains uncharacterized.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis for Mechanistic Insight

Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses for ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate are not extensively documented in publicly accessible research. Such studies are crucial for understanding how the compound's chemical structure relates to its biological activity and physicochemical properties.

A defined pharmacophore model for ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has not been established. The pyrrolidine (B122466) ring is suggested to be a key feature for potential biochemical reactions, but the specific arrangement of atoms and functional groups responsible for any biological activity has not been elucidated. The ethyl ester group is known to enhance its solubility in organic solvents, a property that is advantageous for its use in chemical synthesis.

The stereochemistry of ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate is considered a critical aspect of its chemical identity and reactivity. For many chiral compounds, stereoisomers can exhibit significantly different biological activities, which can be attributed to the specific three-dimensional arrangement of atoms influencing how the molecule interacts with its biological target. nih.gov However, for this particular compound, while the importance of its stereochemistry is acknowledged in the context of asymmetric synthesis, specific studies detailing how the (1S,3aR,6aS) configuration influences target recognition and its mechanism of biological action are not available in the reviewed literature. nih.gov

Advanced Analytical Characterization and Conformational Analysis of Octahydro , Ethyl Ester, 1s,3ar,6as

Spectroscopic Techniques for Absolute and Relative Stereochemical Assignment (e.g., VCD, ECD)

Determining the exact spatial arrangement of atoms, or absolute configuration, of a chiral molecule is a fundamental challenge in chemical analysis. For complex molecules like Ethyl (1S,3aR,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly powerful for determining the absolute configuration of molecules in solution. wikipedia.orgnih.gov The process involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.orgresearchgate.net A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of the molecule's absolute stereochemistry. researchgate.net Although specific VCD studies on this exact ethyl ester are not prevalent in public literature, the methodology is standard for confirming the stereochemistry of pharmaceutical intermediates. dtic.mil

| Technique | Principle | Application to Target Compound |

| VCD | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Determination of absolute configuration in solution by comparing experimental spectra to DFT calculations. nih.govresearchgate.net |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.pub | Elucidation of absolute stereochemistry and conformation, often aided by computational modeling. researchgate.netdtu.dk |

High-Resolution NMR Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. High-resolution, multi-dimensional NMR experiments provide detailed insights into the conformation and dynamic behavior of Ethyl (1S,3aR,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate.

The ¹H NMR spectrum reveals the chemical environment of each proton, with chemical shifts and coupling constants providing initial conformational clues. researchgate.net For the fused bicyclic ring system of this compound, the coupling constants between adjacent protons are particularly informative for determining their relative stereochemistry (cis or trans). ipb.pt

Advanced 2D NMR techniques are essential for a complete structural assignment.

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace out the spin systems within the octahydrocyclopenta[b]pyrrole (B2973046) core.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for conformational analysis. ipb.pt These experiments detect protons that are close in space, even if they are not directly bonded. The presence and intensity of NOE/ROE cross-peaks provide critical distance constraints that are used to build a 3D model of the molecule's preferred conformation in solution. ipb.ptmdpi.com For the bicyclic system in this compound, NOE data can definitively establish the cis-fusion of the two rings and the relative orientation of substituents.

Key NMR Experiments for Structural Elucidation

| Experiment | Information Obtained | Relevance to Target Compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants (J-values). | Provides initial data on proton environments and relative stereochemistry. researchgate.net |

| COSY | Identifies J-coupled protons (¹H-¹H correlations). | Maps the proton connectivity within the bicyclic ring system. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns carbon resonances. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the connectivity of the entire molecular framework. |

| NOESY/ROESY | Identifies protons that are close in space (through-space correlations). ipb.pt | Defines the 3D conformation, including ring pucker and substituent orientation. ipb.pt |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unambiguous view of its conformation and packing in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise location of each atom in the crystal lattice.

Although a crystal structure for Ethyl (1S,3aR,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate itself is not publicly available, data exists for the closely related drug, ramipril (B1678797), and its intermediates. nih.govresearchgate.netsynzeal.com For instance, the crystal structure of ramipril reveals the conformation of the octahydrocyclopenta[b]pyrrole core. researchgate.net Such studies show how the molecule arranges itself to maximize favorable intermolecular interactions, such as hydrogen bonds and van der Waals forces, within the crystal. researchgate.net This information is vital for understanding physical properties like melting point and solubility, and for computational modeling studies.

Chiral Chromatography and Advanced Techniques for Enantiomeric Purity Determination

As this compound is a specific stereoisomer, ensuring its enantiomeric purity is critical, especially in a pharmaceutical context. Chiral chromatography is the primary method used for this purpose. gcms.cz

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique. researchgate.net CSPs create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those similar to the target molecule. nih.govmdpi.com The choice of mobile phase and additives is optimized to achieve the best resolution between the desired (1S,3aR,6aS) enantiomer and any potential stereoisomeric impurities. researchgate.net

Other advanced techniques include:

Gas Chromatography (GC) on chiral columns, often those containing cyclodextrin (B1172386) derivatives, can also be used for the separation of volatile chiral compounds. gcms.cz

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that uses supercritical CO₂ as the main mobile phase. nih.gov It often provides faster separations and better efficiency than HPLC for chiral separations. nih.gov

Mass Spectrometry-Based Approaches for Mechanistic Metabolite Profiling in Preclinical Contexts

In a preclinical setting, understanding how a compound is metabolized is crucial. Mass spectrometry (MS), typically coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is the premier tool for metabolite profiling. scripps.edumdpi.com

Since Ethyl (1S,3aR,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate is a key intermediate and a prodrug moiety of ramipril, its metabolic fate is of considerable interest. drugbank.comsmpdb.ca Ramipril itself is a prodrug that is hydrolyzed in the body by esterase enzymes to form its active metabolite, ramiprilat. wikipedia.orgdrugbank.com This primary metabolic pathway involves the cleavage of the ethyl ester group. smpdb.canih.gov

A typical preclinical metabolite profiling study would involve:

Incubating the compound with liver microsomes or hepatocytes in vitro, or administering it to an animal model in vivo.

Analyzing biological samples (e.g., plasma, urine, bile) using high-resolution LC-MS/MS. nih.govchula.ac.th

The mass spectrometer detects the parent compound and any new molecules (metabolites) formed.

By comparing the mass-to-charge ratios (m/z) and fragmentation patterns of the metabolites to the parent drug, potential metabolic transformations can be identified. Common transformations for a molecule like this include hydrolysis of the ester, oxidation (hydroxylation) of the aliphatic rings, and conjugation with glucuronic acid. drugbank.com

Computational Chemistry and Molecular Modeling of Octahydro , Ethyl Ester, 1s,3ar,6as

Quantum Mechanical (QM) Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like ethyl (1S,3aR,6AS)-octahydrocyclopenta[b]pyrrole-1-carboxylate. researchgate.net These studies provide insights into the molecule's geometry, stability, and reactivity.

Electronic Structure and Conformation: DFT calculations can determine the molecule's most stable three-dimensional conformation by mapping its potential energy surface. For proline analogues, key conformational features include the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerism of the amide-like bond (in this case, the carbamate). nih.gov While proline itself has a relatively low energy barrier between cis and trans isomers, the fused cyclopentane (B165970) ring in this bicyclic structure introduces significant conformational rigidity. sigmaaldrich.comyoutube.com QM studies can precisely quantify these energy differences. nih.gov

Reactivity and Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical stability. mdpi.com For this pyrrole (B145914) derivative, the nitrogen atom and the carbonyl oxygen of the ester are expected to be key sites for electrophilic and nucleophilic interactions, respectively, which can be mapped using electrostatic potential (ESP) surfaces.

Spectroscopic Properties: QM calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR spectroscopy). researchgate.net By comparing these predicted spectra with experimental data, researchers can confirm the molecule's structure and stereochemistry. researchgate.net For instance, DFT has been used to validate the structures of complex pyrrole derivatives by correlating calculated vibrational modes with observed IR spectra. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Interactions

While ethyl (1S,3aR,6AS)-octahydrocyclopenta[b]pyrrole-1-carboxylate is a building block, it is designed for incorporation into larger, biologically active molecules, often inhibitors of enzymes like Angiotensin-Converting Enzyme (ACE). tandfonline.comresearchgate.net MD simulations are powerful tools for studying how these final compounds interact with their target biomolecules over time. plos.orgmdpi.com

An MD simulation treats atoms and bonds as a classical system of interacting particles, allowing researchers to observe the dynamic behavior of a ligand-protein complex in a simulated physiological environment. tandfonline.com Key insights from MD simulations include:

Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the binding pose over nanoseconds or microseconds. plos.orgnih.gov

Key Interactions: MD trajectories reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that maintain the ligand in the binding pocket. researchgate.netnih.gov For example, in studies of ACE inhibitors, MD simulations have identified crucial interactions with zinc ions and key amino acid residues like Glu384. tandfonline.comresearchgate.net

Conformational Changes: These simulations can show how the protein and ligand adapt to each other upon binding, including phenomena like "induced fit." mdpi.com

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average RMSD (Ligand) | 1.2 Å | Indicates stable binding of the ligand within the active site. |

| Key H-Bond Occupancy (Ligand-Asp281) | 85% | A persistent and critical hydrogen bond for anchoring the ligand. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Favorable binding thermodynamics, suggesting strong affinity. |

In Silico Prediction of Binding Affinity, Specificity, and Target Interactions

In silico techniques, particularly molecular docking, are used to predict how a ligand will bind to a protein's active site and to estimate its binding affinity. nih.gov For a scaffold like ethyl (1S,3aR,6AS)-octahydrocyclopenta[b]pyrrole-1-carboxylate, docking would be performed on its derivatives designed to target a specific protein.

The process involves:

Preparation: Obtaining the 3D structures of the target protein (from sources like the Protein Data Bank) and the designed ligand.

Docking: A scoring function is used to place the ligand into the protein's binding site in various orientations and conformations, ranking them based on predicted binding energy. nih.gov Docking studies on pyrrole-based inhibitors have successfully predicted binding modes that guide further drug development. nih.gov

Analysis: The top-ranked poses are analyzed to understand the specific interactions, such as the role of the pyrrole nitrogen or the orientation of side chains. For ACE inhibitors, docking can predict how the proline-like scaffold orients the carboxyl group to interact with the catalytic zinc ion. nih.gov

These predictions of binding affinity (often expressed as a docking score or estimated Ki) help prioritize which derivative compounds should be synthesized and tested experimentally. nih.gov

Ligand-Based and Structure-Based Design Principles for Analog Generation

The design of new, more potent analogs based on the ethyl (1S,3aR,6AS)-octahydrocyclopenta[b]pyrrole-1-carboxylate scaffold relies on two complementary strategies:

Ligand-Based Design: This approach is used when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. By analyzing a set of known active compounds, a pharmacophore can be developed and used to screen for new molecules or guide the modification of the existing scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.comnih.gov These models can then predict the activity of new, unsynthesized analogs. nih.gov

Structure-Based Design: When the target's 3D structure is known, it can be used directly to design better-fitting ligands. nih.govrsc.org

Fragment-Based Linking: The bicyclic pyrrole core can be considered a "fragment" that binds to a specific sub-pocket of the active site. nih.govyoutube.com Structure-based design involves computationally adding new functional groups or linking to other fragments to create additional favorable interactions with the protein, thereby increasing potency and selectivity. nih.gov Analysis of the protein-ligand complex can reveal unoccupied pockets that can be filled by growing the ligand. nih.gov

Cheminformatics Approaches for Virtual Screening and Analog Prioritization

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. neovarsity.orgresearchgate.net It is essential for managing the vast number of potential analogs that can be designed from a starting scaffold.

Virtual Screening: This computational technique is used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): Uses a known active molecule as a template to search for compounds with similar 2D or 3D features (e.g., fingerprints or pharmacophores). neovarsity.org

Structure-Based Virtual Screening (SBVS): Involves docking every compound in a virtual library against the target protein structure and ranking them based on their docking scores. rsc.orgneovarsity.org

Analog Prioritization: After virtual screening identifies a set of "hits," cheminformatics tools help prioritize them for synthesis. This involves filtering based on predicted properties such as:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity are predicted using computational models to eliminate compounds likely to fail in later stages of drug development. researchgate.netmdpi.com

Drug-Likeness: Compounds are evaluated against criteria like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs.

Synthetic Accessibility: Algorithms can estimate how difficult a compound would be to synthesize, allowing chemists to focus on more viable candidates.

By integrating these computational approaches, researchers can efficiently explore the chemical space around the ethyl (1S,3aR,6AS)-octahydrocyclopenta[b]pyrrole-1-carboxylate scaffold, accelerating the discovery of novel and effective therapeutic agents. nih.gov

Preclinical Pharmacological Evaluation of Octahydro , Ethyl Ester, 1s,3ar,6as in Model Systems

In Vitro Efficacy and Potency Assessment in Relevant Cell Lines and Primary Cell Cultures

Comprehensive data from in vitro studies designed to assess the efficacy and potency of Octahydro-, ethyl ester, (1S,3AR,6AS)- are not available in the public domain. Such studies would typically involve treating a panel of relevant human or animal cell lines and primary cell cultures with the compound to determine its biological activity. Key parameters that would be evaluated include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) to quantify the compound's potency in eliciting a specific biological response or inhibiting a particular cellular process. The selection of cell lines would be guided by the hypothesized therapeutic target or pathway of the compound. Without these foundational studies, the cellular effects and potential therapeutic applications of this compound remain speculative.

In Vivo Proof-of-Concept Studies in Animal Disease Models (Focus on mechanistic outcomes and biomarkers)

As with in vitro data, there is a lack of published in vivo proof-of-concept studies for Octahydro-, ethyl ester, (1S,3AR,6AS)- in animal models of disease. Such studies are critical for demonstrating the potential therapeutic relevance of a compound and for understanding its effects in a whole-organism context.

Analysis of Molecular and Cellular Endpoints in Animal Models

No studies have been identified that report on the analysis of molecular and cellular endpoints following the administration of Octahydro-, ethyl ester, (1S,3AR,6AS)- in animal models. This type of analysis is essential for understanding how the compound affects disease-relevant biological markers. For instance, researchers would typically measure changes in gene expression, protein levels, or the phosphorylation status of key signaling molecules in tissues of interest to gain insight into the compound's mechanism of action.

Investigation of Pathway Modulation in Biological Systems

The investigation of pathway modulation by Octahydro-, ethyl ester, (1S,3AR,6AS)- in biological systems has not been described in the available literature. Determining which signaling pathways are affected by the compound is a crucial step in its preclinical evaluation. This is often achieved through techniques such as transcriptomics, proteomics, and phosphoproteomics to identify global changes in cellular signaling networks.

Receptor Occupancy Studies in Preclinical Models

There is no information available regarding receptor occupancy studies for Octahydro-, ethyl ester, (1S,3AR,6AS)-. These studies are vital for confirming that a compound engages its intended molecular target in a living organism. Typically, this involves administering the compound to animals and then measuring the extent to which it binds to its target receptor in specific tissues, often using techniques like positron emission tomography (PET) or by analyzing tissue samples ex vivo.

Mechanistic Off-target Profile Analysis (beyond adverse effects)

A mechanistic off-target profile analysis for Octahydro-, ethyl ester, (1S,3AR,6AS)- has not been publicly reported. This type of analysis is important for understanding the broader pharmacological profile of a compound and for identifying any unintended biological activities that could contribute to either its therapeutic effects or potential side effects. Such studies often involve screening the compound against a broad panel of receptors, enzymes, and ion channels to identify any off-target interactions.

Bioprocessing and Production Considerations for Octahydro , Ethyl Ester, 1s,3ar,6as

Scalable Synthetic Route Development for Research Quantities

The synthesis of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester for research quantities primarily involves the esterification of its corresponding carboxylic acid precursor, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.

A common and effective method is the Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. nih.govbldpharm.com To drive the reaction equilibrium towards the ester product, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction. nih.govresearchgate.net

For research-scale synthesis where high purity and yield are paramount, coupling agents are often employed. One such validated method involves the use of Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent in a solvent system like dichloromethane (B109758) (DCM) or a mixture of DCM and dimethylformamide (DMF). In this procedure, the carboxylic acid is reacted with ethanol in the presence of BOP and a non-nucleophilic base, such as 4-methylmorpholine, which serves to neutralize the hydrochloride byproducts. The stoichiometry of the reactants is a critical parameter to control, with a slight excess of the alcohol often being optimal.

Another approach for the esterification of amino acids that can be adapted for this synthesis involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov While this method is generally used for producing methyl esters, it can be modified for ethyl esters. This method is advantageous due to its mild reaction conditions, often proceeding at room temperature, and simplified work-up procedures. nih.gov

The compound is frequently prepared and handled as its hydrochloride salt, which enhances its stability and crystallinity, making it more suitable for storage and subsequent reactions. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. The deprotonation of these hydrochloride salts to yield the free amine can be achieved using various methods, including treatment with a basic aqueous solution followed by extraction, or by using zinc dust in an organic solvent. core.ac.ukgoogle.comresearchgate.net

| Parameter | Fischer Esterification | BOP Coupling | TMSCl Method |

| Reactants | Carboxylic acid, Ethanol (excess) | Carboxylic acid, Ethanol | Carboxylic acid, Ethanol, TMSCl |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | BOP, 4-methylmorpholine | Trimethylchlorosilane |

| Solvent | Ethanol | Dichloromethane (DCM) | Methanol/Ethanol |

| Key Considerations | Equilibrium control | Stoichiometry, Base selection | Mild conditions, Scalability |

Crystallization and Purification Techniques for High Purity and Enantiomeric Excess

Achieving high chemical and enantiomeric purity is critical for the use of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester in pharmaceutical synthesis. Crystallization is a primary method for the purification of this compound, particularly in its hydrochloride salt form. guidechem.com

The choice of solvent is a crucial factor in the crystallization process. For the free base of the ethyl ester, petroleum ether has been reported as a suitable solvent for crystallization to achieve high enantiomeric purity. For the hydrochloride salt of amino acid esters, recrystallization from solvents like tetrahydrofuran (B95107) (THF) or by using a solvent/anti-solvent system such as ethyl acetate (B1210297) and ether can be effective. guidechem.com The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of well-defined crystals.

The purification of amino acid ester hydrochlorides can also be achieved by recrystallization, distillation, or column chromatography. For bicyclic amino esters, the hydrochloride salt form often provides a stable crystalline solid that is amenable to purification by recrystallization. The process may involve dissolving the crude salt in a minimal amount of a hot solvent, followed by cooling to induce crystallization. The selection of the appropriate solvent or solvent system is determined experimentally to achieve a balance between solubility of the desired compound and insolubility of impurities.

| Purification Technique | Target Form | Solvent/System | Key Outcome |

| Crystallization | Free Base | Petroleum Ether | High Enantiomeric Purity |

| Recrystallization | Hydrochloride Salt | Tetrahydrofuran / Ethyl Acetate-Ether guidechem.com | High Chemical Purity |

| Column Chromatography | Free Base/Salt | Silica Gel with appropriate eluent | Separation of impurities |

Development of Robust Quality Control Methodologies for Research Materials

Robust quality control (QC) methodologies are essential to ensure the identity, purity, and enantiomeric integrity of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester for research applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of QC for this compound. Chiral HPLC is particularly critical for determining the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak® series), are often effective for the separation of amino acid ester enantiomers. cphi-online.com The selection of the mobile phase, typically a mixture of a polar organic solvent like ethanol or isopropanol (B130326) with a non-polar solvent such as hexane, is optimized to achieve baseline separation of the enantiomers. cphi-online.com For routine purity analysis, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with a buffer) is commonly used to quantify chemical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation and confirmation of the compound's identity.

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule. The spectrum of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons of the bicyclic ring system.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the octahydropyrrole and cyclopentane (B165970) rings.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. For the hydrochloride salt (C₁₀H₁₈ClNO₂), the expected molecular weight is approximately 219.71 g/mol . nih.govcphi-online.com Electrospray ionization (ESI) is a common technique used for the analysis of such compounds.

A comprehensive QC protocol would involve the use of all three techniques to ensure that the research material meets the required specifications for identity, purity, and stereochemistry.

| Analytical Technique | Parameter Measured | Typical Application |

| Chiral HPLC | Enantiomeric Excess | Determination of stereochemical purity cphi-online.com |

| Reversed-Phase HPLC | Chemical Purity | Quantification of impurities |

| ¹H NMR Spectroscopy | Proton Environment | Structural confirmation |

| ¹³C NMR Spectroscopy | Carbon Skeleton | Structural confirmation |

| Mass Spectrometry | Molecular Weight | Confirmation of molecular formula nih.govcphi-online.com |

Future Research Directions and Emerging Challenges

Exploration of Novel Biological Targets for Octahydrocyclopenta[c]pyrrole (B1584311) Scaffolds

The pyrrole (B145914) nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov The octahydrocyclopenta[c]pyrrole scaffold, a saturated bicyclic analog, offers a three-dimensional architecture that is of great interest for developing new therapeutic agents. Research has demonstrated that pyrrole-based scaffolds possess a wide range of pharmacological activities, including potential as anticancer and antiviral agents beyond hepatitis C. nih.govnih.gov

Future exploration will likely focus on identifying novel protein targets for this scaffold. Its rigid, stereochemically defined structure makes it an ideal candidate for designing specific inhibitors or modulators for enzymes and receptors implicated in other diseases. Given that its parent compound, L-proline, is a cornerstone in many biological recognition events, analogs like the octahydrocyclopenta[c]pyrrole scaffold could be investigated as mimetics for protein-protein interactions or as ligands for unexplored targets. For instance, research into related benzoxaborole inhibitors has shown success in targeting parasitic enzymes like leucyl-tRNA synthetase, suggesting that novel scaffolds could be directed at similar essential cellular machinery in other pathogens. noveltargets-palencia.com

Development of Advanced Synthetic Strategies for Highly Functionalized Analogs

The synthesis of complex heterocyclic structures like the octahydrocyclopenta[c]pyrrole core is an area of continuous development. While methods exist for its production, future research will aim to create more efficient, stereoselective, and versatile synthetic routes to generate a diverse library of "highly functionalized analogs."

Recent advancements in synthetic chemistry offer promising avenues. Methodologies such as 1,3-dipolar cycloaddition of azomethine ylides have proven effective for constructing nitrogen-containing five-membered heterocycles, which could be adapted for this specific bicyclic system. beilstein-journals.orgnih.gov Other modern strategies include catalytic cycloadditions, dearomatization of 1H-pyrroles, and the oxidation of pyrrolidines to create complex pyrrole derivatives. researchgate.net The development of one-pot syntheses and the use of novel catalysts, such as mechanochemical activation or molecular iron complexes, could provide more sustainable and efficient access to these compounds. beilstein-journals.orgresearchgate.net These advanced strategies would enable the introduction of various functional groups at different positions on the scaffold, allowing for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for new biological targets.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of new analogs derived from the octahydrocyclopenta[c]pyrrole scaffold, a systems-level approach is necessary. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating a compound's mechanism of action. doaj.orgmdpi.com This holistic approach can reveal the complex interplay of biomolecules and pathways affected by the compound, moving beyond a single-target perspective. doaj.org

By treating biological systems with a novel analog and subsequently analyzing the changes across these different molecular layers, researchers can:

Identify Biomarkers: Detect patterns of co-varying genes, proteins, and metabolites that indicate a response to the compound. nih.gov

Uncover Regulatory Networks: Infer gene regulatory networks and signaling pathways that are perturbed by the compound's activity. nih.gov

Predict Off-Target Effects: Gain a comprehensive view of cellular responses that may not be immediately obvious from its intended target.

Several computational tools and methods have been developed to integrate and interpret these complex datasets, allowing for applications like disease subtyping and biomarker prediction. doaj.orgmdpi.com Applying these multi-omics integration strategies to the study of octahydrocyclopenta[c]pyrrole derivatives would provide a deeper mechanistic understanding, accelerating their development as chemical biology probes or therapeutic leads. rsc.org

Addressing Remaining Synthetic and Biological Hurdles for Enhanced Utility in Chemical Biology

Despite its potential, several challenges must be overcome to enhance the utility of the octahydrocyclopenta[c]pyrrole scaffold.

Synthetic Hurdles: